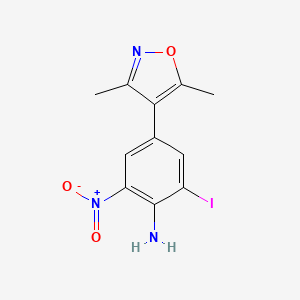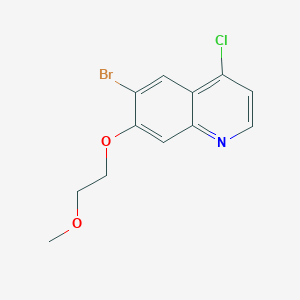
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H11BrClNO2 and a molecular weight of 316.58 . This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the quinoline ring, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline typically involves the reaction of 6-bromo-4-chloroquinoline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction mixture is heated to reflux, allowing the substitution of the hydrogen atom on the quinoline ring with the methoxyethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloroquinoline: A precursor in the synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline.
6-Bromo-2-chloro-4-methylquinoline: Another quinoline derivative with similar structural features.
7-Bromo-4-chloro-6-methylquinoline: A related compound with different substitution patterns on the quinoline ring.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11BrClNO2 |
|---|---|
Peso molecular |
316.58 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-7-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H11BrClNO2/c1-16-4-5-17-12-7-11-8(6-9(12)13)10(14)2-3-15-11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
FZUIFQGIXBNRNO-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC2=NC=CC(=C2C=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



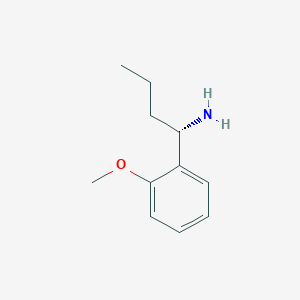
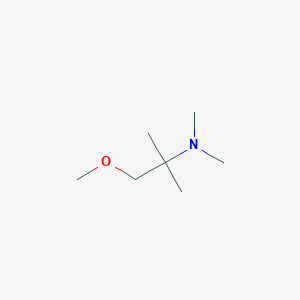
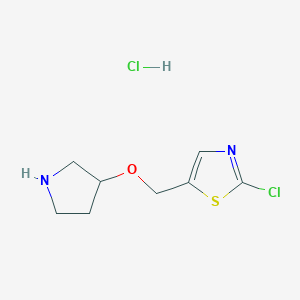
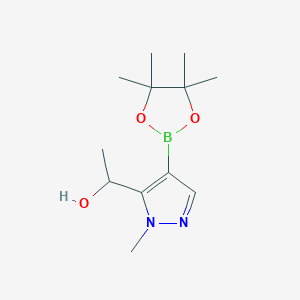

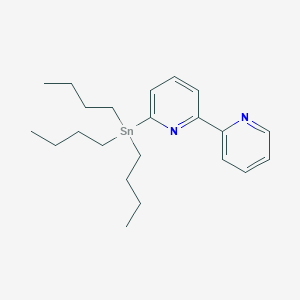
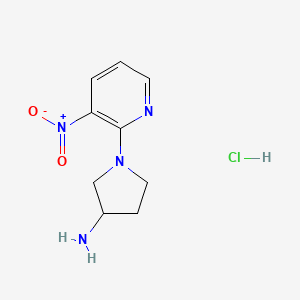
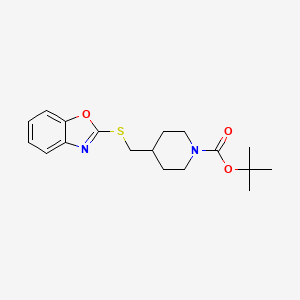


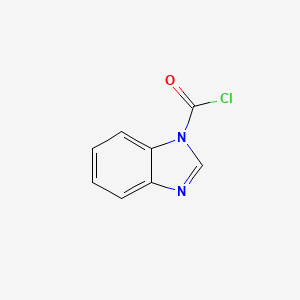
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
